![molecular formula C13H9FO2S B2878658 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 949977-46-2](/img/structure/B2878658.png)
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
“3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C13H9FO2S . It is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid” is based on a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is attached to a 2-Fluorophenyl group at the 5 position and a prop-2-enoic acid group at the 3 position .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The molecular weight of “3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid” is 248.27 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Soluble Semiconductors
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid: derivatives are utilized in the production of soluble semiconductors. These materials are essential for the development of flexible electronic devices due to their ability to form thin, uniform coatings that can be processed in solution .
Liquid Crystals
The compound’s structural properties make it suitable for the synthesis of liquid crystals. These are used in display technologies, such as those found in laptops, smartphones, and televisions, where precise control over the alignment of molecules is crucial .
Blue Light Emitting Materials
Fluorinated thiophenes, including the compound , are often used in the creation of blue light emitting materials. These materials have applications in LED technology, which is widely used for lighting and displays .
Histone Deacetylase (HDAC) Inhibitors
Some fluorinated thiophene derivatives exhibit potent selective inhibition of class II HDACs. These enzymes are targets for cancer therapy, as they play a role in the regulation of gene expression .
Sphingosine-1-Phosphate (S1P) Receptor Agonists
Agonists of S1P receptors are relevant in the treatment of multiple sclerosis and other autoimmune diseases. The structural motif of fluorinated thiophenes can be found in molecules that act on these receptors .
Anti-inflammatory and Immunoregulatory Activity
Compounds containing the 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid structure have shown anti-inflammatory and immunoregulatory properties. These applications are significant in the development of new medications for chronic inflammatory diseases .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, contributing to their broad range of biological activities
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their broad range of biological activities
properties
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKUJXOMYWFQX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
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